molecular formula C12H16ClNO2 B2381284 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 338968-17-5

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B2381284
CAS No.: 338968-17-5
M. Wt: 241.72
InChI Key: WFAGEXPFVSWIQZ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. The compound has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is known for its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide typically involves the acylation of 4-methoxyaniline with 3-chloropropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,8-13)11(15)14-9-4-6-10(16-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAGEXPFVSWIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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